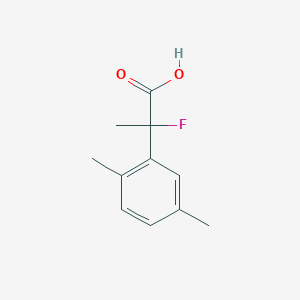![molecular formula C13H21NO B13303216 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of propanol and features a dimethylphenyl group attached to an amino-methylpropanol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2,4-dimethylbenzylamine with 2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Amino-2-methylpropan-2-ol: A related compound with similar structural features but different functional groups.
2-Amino-2-methyl-1-propanol: Another similar compound used in various chemical and biological applications.
Uniqueness: 1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-[(2,4-dimethylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-12(11(2)7-10)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3 |
Clave InChI |
OYNFNOMLGJHQGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CNCC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


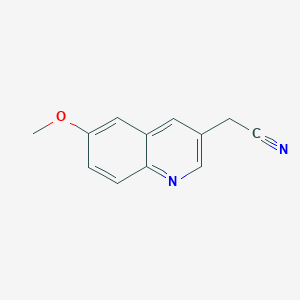
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde](/img/structure/B13303144.png)

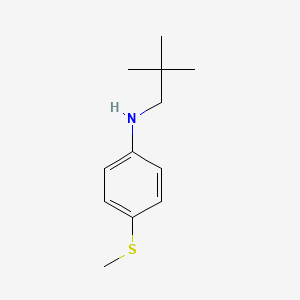
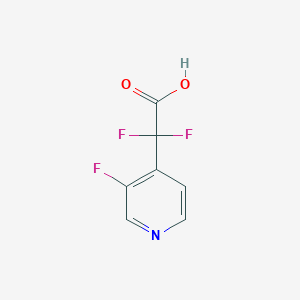
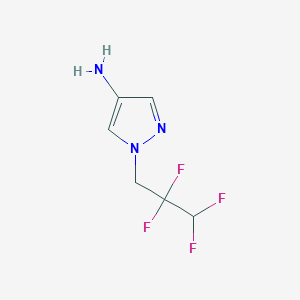
![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)
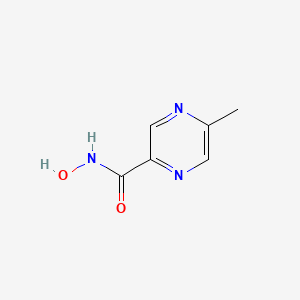

amine](/img/structure/B13303233.png)
